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molecular formula C16H12O4 B8293218 3-(4-Phenoxybenzoyl)acrylic acid

3-(4-Phenoxybenzoyl)acrylic acid

Cat. No. B8293218
M. Wt: 268.26 g/mol
InChI Key: YJSLOCVPBIZSGV-UHFFFAOYSA-N
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Patent
US04472316

Procedure details

The procedure in Example 12(1) was followed, except that 5.64 g of 3-[4-(4-methylphenoxy)benzoyl]acrylic acid and 5.98 g of ethyl iodide were used in place of 3-(4-phenoxybenzoyl)acrylic acid and methyl iodide, respectively, to give 4.74 g of ethyl 3-[4-(4-methylphenoxy)benzoyl]acrylate in the form of an oil.
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[CH2:22](I)[CH3:23].O(C1C=CC(C(C=CC(O)=O)=O)=CC=1)C1C=CC=CC=1.CI>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([CH:13]=[CH:14][C:15]([O:17][CH2:22][CH3:23])=[O:16])=[O:12])=[CH:9][CH:8]=2)=[CH:20][CH:21]=1

Inputs

Step One
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
5.64 g
Type
reactant
Smiles
CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)C=CC(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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